molecular formula C11H9NO3 B2970655 4-Methyl-5-phenylisoxazole-3-carboxylic acid CAS No. 668971-10-6

4-Methyl-5-phenylisoxazole-3-carboxylic acid

Cat. No.: B2970655
CAS No.: 668971-10-6
M. Wt: 203.197
InChI Key: YZWYKGDZMIBRSH-UHFFFAOYSA-N
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Description

4-Methyl-5-phenylisoxazole-3-carboxylic acid is an organic compound with the molecular formula C11H9NO3. It is a member of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-5-phenylisoxazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of benzoyl chloride oxime with ethyl acetoacetate. The reaction mixture is stirred and cooled to 0°C, followed by the addition of sodium hydroxide solution to maintain a pH of 7-8. The reaction is exothermic and requires cooling to maintain the temperature around 10°C. After the reaction is complete, the mixture is further treated with sodium hydroxide and heated to evaporate ethanol, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods typically employ catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions, although metal-free alternatives are being explored to address issues related to toxicity and waste generation .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5-phenylisoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation. The compound’s structure allows it to bind to the active site of the enzyme, blocking the conversion of arachidonic acid to prostaglandins . This inhibition pathway is crucial for its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylisoxazole-3-carboxylic acid
  • 3-Phenyl-5-methylisoxazole-4-carboxylic acid
  • 4-Isopropyl-5-phenylisoxazole-3-carboxylic acid

Uniqueness

4-Methyl-5-phenylisoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency as an enzyme inhibitor and greater stability under various reaction conditions .

Biological Activity

4-Methyl-5-phenylisoxazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an isoxazole ring, which is known for its role in various biological activities. The presence of the methyl and phenyl groups contributes to the compound's lipophilicity and potential for interaction with biological targets.

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways:

  • Inhibition of Phosphatases : The compound has shown significant inhibitory effects on Mycobacterium tuberculosis phosphatases, particularly MptpB. In studies, it demonstrated an IC50 value as low as 0.4 μM, indicating potent inhibitory activity against this target .
  • Selectivity : The introduction of various substituents on the phenyl ring has been shown to enhance selectivity over human phosphatases, with selectivity ratios improving significantly with certain modifications .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties, especially against M. tuberculosis. In animal models, treatment with this compound resulted in a notable reduction in bacterial burden in the lungs and spleens of infected guinea pigs. Specifically, a log reduction in bacterial counts was observed after four weeks of treatment .

Cytotoxicity and Cell Viability

The compound's effects on cell viability were assessed across various concentrations. While some studies indicated a reduction in cell viability at concentrations exceeding 100 μM, lower concentrations were generally well-tolerated, suggesting a potential therapeutic window for clinical applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antitubercular Activity : In a study involving guinea pigs infected with M. tuberculosis, treatment with the compound led to significant improvements in lung pathology compared to vehicle-treated controls. Histopathological analyses revealed fewer and smaller lesions in treated animals, indicating reduced inflammation and tissue damage .
  • Structure-Activity Relationship (SAR) Studies : Various derivatives of isoxazole-based compounds have been synthesized to explore their biological activities further. Modifications at specific positions on the isoxazole ring have been correlated with changes in potency and selectivity against target enzymes .

Data Summary

CompoundTargetIC50 (μM)SelectivityObservations
This compoundMptpB0.4HighSignificant reduction in bacterial burden
Derivative 12MptpB0.9ModerateImproved binding affinity
Derivative 13MptpB3.0LowGood kinetic solubility

Properties

IUPAC Name

4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-9(11(13)14)12-15-10(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWYKGDZMIBRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668971-10-6
Record name 4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid
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